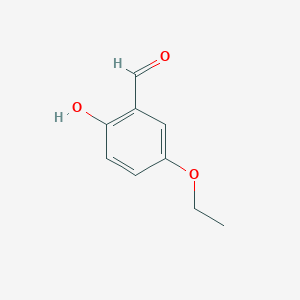

5-Ethoxy-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVPMBZBRPZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397594 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80832-54-8 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde (CAS Number: 80832-54-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and peer-reviewed literature for 5-Ethoxy-2-hydroxybenzaldehyde (CAS: 80832-54-8) are limited in publicly accessible databases. This guide compiles available information and presents data for isomeric compounds for reference, which should be treated as such. All experimental work should be preceded by a thorough literature search and safety assessment.

Introduction

This compound, also known as 5-ethoxysalicylaldehyde, is an aromatic organic compound characterized by a benzene ring substituted with a formyl (aldehyde), a hydroxyl, and an ethoxy group. Its structure suggests potential applications as a building block in the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive overview of its known properties, a plausible synthesis protocol, and expected analytical data.

Physicochemical and Safety Data

The following tables summarize the key physicochemical and safety information for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80832-54-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 166.17 g/mol | [2][4] |

| Physical Form | Solid | |

| Solubility | Soluble in water and ethanol. | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC1=CC(=C(C=C1)O)C=O | [1][2] |

| InChI Key | HXCVPMBZBRPZLX-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[2] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[2] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[2] |

| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[2] |

Synthesis Protocol

Proposed Synthesis of this compound

Reaction Scheme:

-

Protection of the Aldehyde Group (Schiff Base Formation): The more reactive aldehyde group is protected to prevent side reactions during etherification.

-

Williamson Ether Synthesis: The phenoxide is formed by deprotonation of a hydroxyl group, followed by nucleophilic attack on an ethylating agent. Selective etherification at the 5-position is expected due to the lower acidity of the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the aldehyde.

-

Deprotection (Hydrolysis of the Schiff Base): The protecting group is removed to yield the final product.

Detailed Experimental Methodology (Proposed)

Step 1: Protection of 2,5-dihydroxybenzaldehyde

-

In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1 equivalent) in ethanol.

-

Add aniline (1 equivalent) dropwise with stirring. A catalytic amount of glacial acetic acid can be added.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Ethylation of the Protected Aldehyde

-

In a three-necked flask equipped with a condenser and a dropping funnel, dissolve the dried Schiff base (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a weak base such as potassium carbonate (1.5 equivalents).

-

Heat the mixture to approximately 80°C with vigorous stirring.

-

Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.

-

Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

Step 3: Deprotection to Yield this compound

-

To the crude product from Step 2, add a solution of 2M hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Expected)

No experimental spectra for this compound are readily available. The following tables outline the expected spectroscopic features based on its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | Ar-OH |

| ~9.8 | s | 1H | -CHO |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (aldehyde) |

| ~160 | C-O (aromatic) |

| ~150 | C-O (aromatic) |

| ~125 | C-H (aromatic) |

| ~120 | C-C (aromatic) |

| ~118 | C-H (aromatic) |

| ~115 | C-H (aromatic) |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3000-2850 | C-H stretch (aliphatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1650 | C=O stretch (aldehyde) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. Research on related hydroxybenzaldehydes has explored their potential as antioxidant and anti-inflammatory agents, but this cannot be directly extrapolated to the title compound.

Conclusion

This compound is a specialty chemical with potential for use in organic synthesis. While comprehensive data is scarce, this guide provides a summary of its known properties and a scientifically plausible framework for its synthesis and characterization. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that further experimental validation is necessary.

References

physicochemical properties of 5-Ethoxy-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the chemical formula C9H10O3.[1][2][3][4] As a derivative of salicylaldehyde, it possesses both a hydroxyl and an ethoxy functional group on the benzene ring, ortho to an aldehyde group. This substitution pattern imparts specific physicochemical properties that are of interest in various fields of chemical research, including synthetic chemistry and materials science. This document provides a comprehensive overview of the known , along with general experimental protocols for their determination.

Physicochemical Properties

A summary of the key is presented in the tables below. It is important to note that while some properties are readily available from chemical suppliers and databases, specific experimental values for melting point, boiling point, and pKa are not consistently reported in the literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C9H10O3 | [1][2][3][4] |

| Molecular Weight | 166.17 g/mol | [2][3][4] |

| CAS Number | 80832-54-8 | [1][2][3][4] |

| Physical Form | Solid | [3] |

| Solubility | Soluble in water and ethanol. | [1] |

Table 2: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| SMILES | CCOC1=CC(=C(C=C1)O)C=O | [1][2][3] |

| InChI | InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | [2][3] |

| InChIKey | HXCVPMBZBRPZLX-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline generalized protocols applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (for solids with high boiling points):

-

Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

-

Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Determination of pKa

The pKa value indicates the acidity of the phenolic hydroxyl group.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard (e.g., TMS) may be added.

-

¹H NMR Spectroscopy: The proton NMR spectrum is recorded. Expected signals would include those for the ethoxy group protons (a triplet and a quartet), aromatic protons, the aldehyde proton, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Measurement: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Expected Absorptions: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the aldehyde, and C-O stretches of the ether and phenol.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined, which are characteristic of the chromophoric system of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid organic compound like this compound.

Caption: General workflow for physicochemical characterization.

Biological Activity

While specific biological activity data for this compound is limited in the public domain, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including antioxidant, antimicrobial, and anticancer properties. Further research is required to elucidate the specific biological profile of the 5-ethoxy derivative.

Conclusion

This technical guide provides a foundational understanding of the . While basic identifiers and some physical properties are established, a comprehensive experimental characterization, including melting point, boiling point, pKa, and detailed spectroscopic analysis, is recommended for researchers working with this compound. The provided experimental protocols offer a starting point for such investigations. Further studies are also warranted to explore the potential biological activities of this molecule.

References

An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 5-Ethoxy-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details a representative experimental protocol for the synthesis of a structurally related compound and presents key quantitative data in a structured format.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and a formyl group (-CHO).

IUPAC Name: this compound[1] Molecular Formula: C₉H₁₀O₃[1][2][3][4] SMILES: CCOC1=CC(=C(C=C1)O)C=O[1]

The presence of the aldehyde and hydroxyl groups on the benzene ring allows for a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| CAS Number | 80832-54-8 | [1][2] |

| Physical Form | Solid | [2] |

Experimental Protocols

Synthesis of 2-Ethoxy-4-nitrobenzaldehyde via Williamson Ether Synthesis

This protocol involves the O-alkylation of a substituted salicylaldehyde.

Materials:

-

2-hydroxy-4-nitrobenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-4-nitrobenzaldehyde (1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).

-

Addition of Ethylating Agent: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash twice with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-ethoxy-4-nitrobenzaldehyde.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of an ethoxybenzaldehyde derivative.

References

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 5-ethoxy-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in pharmaceutical and chemical research. The document outlines established ortho-formylation methodologies applicable to its precursor, 4-ethoxyphenol, and presents a comprehensive, adaptable experimental protocol.

Introduction

This compound, also known as 5-ethoxysalicylaldehyde, is an aromatic aldehyde featuring both a hydroxyl and an ethoxy group on the benzene ring. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates and specialized chemical probes. The strategic placement of the formyl group ortho to the hydroxyl group allows for a range of subsequent chemical transformations, such as the formation of Schiff bases, heterocycles, and other functionalities relevant to medicinal chemistry. This guide focuses on the practical synthesis of this compound from readily available starting materials.

Synthesis Routes

The primary approach for the synthesis of this compound involves the ortho-formylation of 4-ethoxyphenol. Several established methods for the ortho-formylation of phenols are applicable, with varying degrees of yield, regioselectivity, and operational complexity. The most relevant and effective methods include:

-

Magnesium Dichloride-Mediated Formylation: This method utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium dichloride and a tertiary amine base, such as triethylamine. It is known for its high regioselectivity for the ortho position and generally provides good to excellent yields under relatively mild conditions.

-

Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction employs chloroform and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene as the electrophile. While widely known, this reaction can sometimes suffer from moderate yields and the formation of byproducts.

-

Duff Reaction: The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically in the presence of boric acid and glycerol or in trifluoroacetic acid. This method is also effective for the ortho-formylation of activated aromatic rings like phenols.

This guide will provide a detailed experimental protocol for the Magnesium Dichloride-Mediated Formylation, as it represents a modern, efficient, and highly selective method for the preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization. Please note that specific reaction yields can vary based on the chosen method and optimization of reaction conditions.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 80832-54-8 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | [2] |

| Yield (Predicted) | Good to Excellent | |

| ¹H NMR | Predicted chemical shifts: Aldehyde proton (~9.8 ppm), aromatic protons (~6.8-7.2 ppm), ethoxy group protons (quartet ~4.0 ppm, triplet ~1.4 ppm), hydroxyl proton (variable). | |

| ¹³C NMR | Predicted chemical shifts: Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), ethoxy group carbons (~64 ppm, ~15 ppm). | [3] |

| IR Spectroscopy | Characteristic peaks expected for: O-H stretch (~3200-3400 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2980 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹). | [4][5] |

Experimental Protocols

Magnesium Dichloride-Mediated Ortho-Formylation of 4-Ethoxyphenol

This protocol is adapted from established procedures for the highly regioselective ortho-formylation of phenols.

Materials:

-

4-Ethoxyphenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel or syringe pump

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Chromatography equipment (optional, for purification)

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add anhydrous magnesium dichloride (1.2 equivalents) and paraformaldehyde (2.0-3.0 equivalents).

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous THF to the flask via a cannula or syringe. Stir the suspension and then add triethylamine (2.5 equivalents) dropwise at room temperature.

-

Substrate Addition: Dissolve 4-ethoxyphenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from 4-ethoxyphenol via the Magnesium Dichloride-Mediated Ortho-Formylation.

Caption: Synthesis of this compound.

The following diagram illustrates the logical workflow of the experimental protocol described above.

References

- 1. This compound | C9H10O3 | CID 3865787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ethoxy-2-hydroxy-benzaldehyde CAS#: 80832-54-8 [m.chemicalbook.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethoxy-2-hydroxybenzaldehyde, a key consideration for its application in research, synthesis, and pharmaceutical formulation. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information and a detailed, generalized experimental protocol for its precise determination.

Core Data Presentation: Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is compiled from chemical supplier data and general principles of organic chemistry. It is important to note that "soluble" is a qualitative term and quantitative determination is recommended for specific applications.

| Solvent Class | Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility |

| Polar Protic | Water | H₂O | 18.02 | 100 | Soluble[1] |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble[1] | |

| Methanol | CH₃OH | 32.04 | 64.7 | Likely Soluble | |

| Polar Aprotic | Acetone | C₃H₆O | 58.08 | 56 | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Likely Soluble | |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Likely Soluble | |

| Non-Polar | Toluene | C₇H₈ | 92.14 | 110.6 | Likely Soluble |

| Hexane | C₆H₁₄ | 86.18 | 69 | Likely Sparingly Soluble/Insoluble |

Note: "Likely Soluble" is inferred from the general solubility of aldehydes in organic solvents and the polar nature of the molecule. Experimental verification is crucial.

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2. Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.

3. Experimental Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation. ii. Accurately pipette a known volume of the desired organic solvent into each vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). v. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Periodically inspect the vials to ensure undissolved solid remains.

b. Sample Collection and Preparation: i. Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility. iv. Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

c. Analytical Quantification: i. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. ii. Analyze the calibration standards and the diluted samples using a validated HPLC or GC method. iii. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. iv. Determine the concentration of this compound in the diluted samples from the calibration curve.

d. Calculation of Solubility: i. Calculate the concentration of the saturated solution by taking into account the dilution factor. ii. Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

Spectroscopic Profile of 5-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde 5-Ethoxy-2-hydroxybenzaldehyde (CAS No: 80832-54-8).[1][2] Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available data, predicted values based on analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.3 | d | 1H | Aromatic H |

| ~7.1 | dd | 1H | Aromatic H |

| ~6.9 | d | 1H | Aromatic H |

| ~4.1 | q | 2H | Methylene (-CH₂) |

| ~1.4 | t | 3H | Methyl (-CH₃) |

| ~11.0 (broad) | s | 1H | Hydroxyl (-OH) |

Note: Predicted values are based on the analysis of structurally similar compounds such as 4-hydroxybenzaldehyde and 2-hydroxybenzaldehyde. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Aldehyde Carbonyl (C=O) |

| ~158 | Aromatic C-O (ethoxy) |

| ~150 | Aromatic C-O (hydroxyl) |

| ~125 | Aromatic CH |

| ~122 | Aromatic C-CHO |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~64 | Methylene Carbon (-CH₂) |

| ~15 | Methyl Carbon (-CH₃) |

Note: Predicted values are based on computational models and comparison with isomers like 3-ethoxy-2-hydroxybenzaldehyde.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (phenolic) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2820 and ~2720 | Weak | C-H stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (aldehyde, conjugated) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1200 | Strong | C-O stretch (phenol) |

Note: Expected absorption bands are based on typical values for substituted aromatic aldehydes and phenols.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 165 | [M-H]⁺ |

| 138 | [M-CO]⁺ or [M-C₂H₄]⁺ (from ethoxy group) |

| 137 | [M-CHO]⁺ |

| 121 | Loss of ethoxy group |

| 109 | Further fragmentation |

Note: The exact mass is calculated as 166.062994 Da.[3] Fragmentation patterns are predicted based on the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is nebulized and subjected to a high voltage, forming charged droplets. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector signal is converted into a mass spectrum, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

commercial availability and suppliers of 5-Ethoxy-2-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Ethoxy-2-hydroxybenzaldehyde, a valuable aromatic aldehyde for various research and development applications. This document details its commercial availability, key chemical and physical properties, safety information, and potential synthetic pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. While purity specifications can vary between suppliers and batches, it is crucial for researchers to request lot-specific certificates of analysis for detailed purity information. Notably, some suppliers, such as Sigma-Aldrich, provide this compound as part of their collection for early discovery research and may not perform extensive analytical data collection, offering it on an "as-is" basis.

A non-exhaustive list of potential suppliers includes:

-

Biosynth[1]

-

Santa Cruz Biotechnology[2]

-

Sigma-Aldrich[3]

-

BOC Sciences[]

-

SINFOO Chemical Solutions

-

Matrix Scientific

-

Parchem

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below, compiled from various sources.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 80832-54-8[1][2][3][5] |

| Molecular Formula | C₉H₁₀O₃[1][2][3][5] |

| Molecular Weight | 166.17 g/mol [2][3][5] |

| IUPAC Name | This compound[5] |

| Synonyms | 5-Ethoxysalicylaldehyde |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Melting Point | Not consistently reported; requires experimental verification. |

| Boiling Point | Not consistently reported; requires experimental verification. |

| Solubility | Soluble in water and ethanol.[1] |

Table 3: Safety Information

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed[5] |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation[5] |

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment.

Synthesis and Experimental Protocols

Potential Synthetic Routes

One reported method for the synthesis of this compound involves the reaction of 2,5-dichloro-4-ethoxybenzaldehyde with sodium carbonate.[1] This process likely proceeds through a nucleophilic aromatic substitution mechanism where the chloro groups are displaced.

A plausible and commonly employed laboratory-scale synthesis would involve the selective O-alkylation of a dihydroxybenzaldehyde precursor. Specifically, the synthesis could start from 2,5-dihydroxybenzaldehyde. The greater acidity of the C5 hydroxyl group, being a para-phenolic proton, would allow for its selective deprotonation followed by ethylation using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a mild base such as potassium carbonate.

A potential logical workflow for this synthesis is outlined below:

General Experimental Protocol for O-Alkylation of a Hydroxybenzaldehyde (Illustrative)

The following is a generalized protocol based on the alkylation of similar phenolic compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2,5-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass spectrometry to determine the molecular weight.

-

Melting point analysis to assess purity.

-

Infrared (IR) spectroscopy to identify functional groups.

Potential Applications in Research and Drug Development

While specific biological activities or signaling pathway involvements for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of drug discovery and chemical biology. Salicylaldehyde derivatives are known to be versatile precursors for the synthesis of various heterocyclic compounds and Schiff bases, many of which exhibit interesting biological properties.

The logical relationship for its potential use as a building block is depicted below:

Given its structure, this compound could serve as a key intermediate in the synthesis of novel compounds for screening in various biological assays. Researchers in medicinal chemistry may find it useful for generating libraries of derivatives to explore structure-activity relationships (SAR) in the development of new therapeutic agents.

References

An In-depth Technical Guide to 5-Ethoxy-2-hydroxybenzaldehyde Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, represents a valuable scaffold in medicinal chemistry. Its structural features, including the reactive aldehyde group, the phenolic hydroxyl group, and the ethoxy substitution, provide a versatile platform for the synthesis of a wide array of derivatives and analogues. While specific research on the biological activities of this compound derivatives is nascent, the broader family of salicylaldehyde-based compounds, such as Schiff bases, chalcones, and their metal complexes, have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents. This guide provides a comprehensive overview of the synthetic methodologies for creating derivatives of this compound, summarizes the known biological activities of analogous compounds, and outlines standard experimental protocols for their evaluation. This document is intended to serve as a foundational resource to stimulate further research and drug development efforts centered on this promising chemical entity.

Introduction

Salicylaldehyde and its derivatives have long been a subject of intense scientific investigation due to their diverse pharmacological properties. The presence of the ortho-hydroxybenzaldehyde moiety is a key structural alert for biological activity, enabling the formation of various derivatives with enhanced therapeutic potential. The introduction of an ethoxy group at the 5-position of the benzene ring in this compound can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.

This technical guide will explore the synthesis and potential biological applications of three major classes of derivatives obtainable from this compound:

-

Schiff Bases: Formed by the condensation of the aldehyde with primary amines, these compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.

-

Chalcones: Synthesized through the Claisen-Schmidt condensation of the aldehyde with acetophenones, chalcones are precursors to flavonoids and exhibit significant anticancer and anti-inflammatory properties.

-

Metal Complexes: The ability of Schiff bases and other derivatives to chelate metal ions can lead to complexes with enhanced biological activity compared to the parent ligands.

Synthesis of this compound Derivatives

General Synthesis of Schiff Bases

Schiff bases are synthesized via a nucleophilic addition-elimination reaction between an aldehyde and a primary amine. The general reaction scheme is presented below.

Unlocking the Potential of 5-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 29, 2025 – As the landscape of drug discovery and materials science continues to evolve, the exploration of novel chemical scaffolds is paramount. 5-Ethoxy-2-hydroxybenzaldehyde, a salicylaldehyde derivative, presents itself as a versatile building block with significant untapped potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising research avenues for this compound and its derivatives. Drawing upon established methodologies for analogous structures, this document provides a framework for investigating its therapeutic and diagnostic applications.

Core Chemical Properties and Synthesis

This compound, also known as 5-ethoxysalicylaldehyde, is a solid organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring a hydroxyl group ortho to an aldehyde and an ethoxy group para to the hydroxyl, provides a unique combination of steric and electronic properties ripe for chemical modification.

General Synthesis of this compound Derivatives:

The primary route for derivatization of this compound involves the formation of Schiff bases through condensation with primary amines. These reactions are typically straightforward and can be performed under mild conditions.

Experimental Protocol: Synthesis of a Generic Schiff Base from this compound.

-

Dissolution: Dissolve 10 mmol of this compound in 30 mL of a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Potential Research Area: Anticancer Agents

Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated significant potential as anticancer agents.[4][5] These compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.

Proposed Signaling Pathway for Anticancer Activity:

Research on related salicylaldehyde Schiff bases suggests that their cytotoxic effects may be mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation and apoptosis.[6]

Caption: Proposed mechanism of anticancer activity via MAPK pathway inhibition.

Quantitative Data for Related Salicylaldehyde-Amino Acid Schiff Base Copper Complexes:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for related salicylaldehyde-amino acid Schiff base copper ternary coordination compounds against the human gastric cancer cell line BGC823, demonstrating their potent cytotoxic effects.[7]

| Compound | Amino Acid Moiety | IC50 (µmol/L) on BGC823 cells |

| 6B | Not Specified | 18.10 |

| 7B | Not Specified | 27.50 |

| 6P | Not Specified | 3.61 |

| 7P | Not Specified | 3.45 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Research Area: Antimicrobial Agents

Schiff bases and their metal complexes are well-documented for their antimicrobial properties against a range of bacteria and fungi.[11] The chelation of metal ions by Schiff bases can enhance their biological activity.[12]

Quantitative Data for Related Salicylaldehyde Schiff Base Metal Complexes:

The following table presents the zone of inhibition data for a Schiff base derived from 3-ethoxy salicylaldehyde (an isomer of the title compound) and its metal complexes against various bacterial strains.[13][14]

| Compound | E. coli (mm) | P. fluorescens (mm) | B. subtilis (mm) | S. aureus (mm) |

| Ligand (BMEP) | 12 | 10 | 11 | 13 |

| Cu(II) Complex | 18 | 15 | 16 | 19 |

| Ni(II) Complex | 17 | 14 | 15 | 18 |

| Co(II) Complex | 16 | 13 | 14 | 17 |

| Zn(II) Complex | 15 | 12 | 13 | 16 |

| Mn(II) Complex | 14 | 11 | 12 | 15 |

| VO(IV) Complex | 19 | 16 | 17 | 20 |

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening

This method is a standard procedure for evaluating the antimicrobial activity of chemical compounds.[15]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Disc Application: Impregnate sterile paper discs with known concentrations of the synthesized compounds.

-

Incubation: Place the discs on the agar surface and incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Potential Research Area: Fluorescent Sensors for Metal Ions

Schiff bases derived from salicylaldehydes can act as fluorescent chemosensors for the detection of various metal ions.[16][17] The coordination of a metal ion to the Schiff base can lead to a change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off"), allowing for sensitive and selective detection.

General Workflow for Metal Ion Sensing:

Caption: Workflow for developing a fluorescent metal ion sensor.

Experimental Protocol: Fluorescence Titration for Metal Ion Detection

-

Prepare Solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO/water mixture) and stock solutions of various metal salts.

-

Initial Measurement: In a cuvette, record the fluorescence spectrum of the Schiff base solution.

-

Titration: Add incremental amounts of a metal ion solution to the cuvette and record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection.

-

Selectivity Study: Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.

Potential Research Area: Antioxidant Agents

Phenolic compounds, including salicylaldehyde derivatives, are known for their antioxidant properties.[18] The ability of the hydroxyl group to donate a hydrogen atom is key to their radical scavenging activity. The antioxidant potential of this compound and its derivatives can be readily evaluated.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[19][20]

-

Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound.

-

Reaction: Mix the DPPH solution with the test compound solutions and incubate in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound represents a promising starting material for the development of novel compounds with diverse biological and material science applications. The research areas outlined in this guide—anticancer agents, antimicrobial compounds, fluorescent sensors, and antioxidants—provide a solid foundation for future investigations. The provided experimental protocols, adapted from established methods for similar compounds, offer a practical starting point for researchers to explore the full potential of this versatile chemical scaffold. Further research is warranted to synthesize and evaluate a library of derivatives to establish clear structure-activity relationships and unlock new therapeutic and diagnostic tools.

References

- 1. cusabio.com [cusabio.com]

- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 7. Effects of ternary complexes of copper with salicylaldehyde-amino acid Schiff base coordination compounds on the proliferation of BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ajol.info [ajol.info]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Schiff Bases from 5-Ethoxy-2-hydroxybenzaldehyde: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-ethoxy-2-hydroxybenzaldehyde. This class of compounds and their metal complexes are of significant interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties.

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are versatile ligands that can be readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The incorporation of the this compound moiety provides a scaffold with tunable electronic and steric properties, making its derivatives promising candidates for the development of novel therapeutic agents and functional materials.

Application Notes

Schiff bases derived from substituted salicylaldehydes, such as this compound, have demonstrated significant potential in medicinal chemistry and materials science. The biological activity of these compounds is often attributed to the imine group, which can be crucial for their interaction with biological targets.[1]

Antimicrobial Activity: Schiff bases of salicylaldehyde derivatives have been shown to exhibit broad-spectrum antibacterial and antifungal activities. Their mechanism of action is believed to involve the inhibition of essential enzymes within the microbial cells. The lipophilicity of these compounds, a key factor in their ability to cross cell membranes, can be enhanced through the formation of metal complexes, often leading to increased antimicrobial potency.

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of salicylaldehyde-derived Schiff bases against various cancer cell lines.[2] The anticancer mechanism can be multifaceted, involving the induction of apoptosis through various signaling pathways. For instance, Schiff bases derived from the structurally similar 2-hydroxybenzaldehyde have been shown to modulate the MAPK signaling pathway.[3] Furthermore, some salicylaldehyde Schiff base derivatives have been found to interact with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4] Chelation with metal ions can also enhance the anticancer properties of these Schiff bases, potentially through mechanisms like DNA binding and intercalation.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound and their subsequent complexation with metal ions.

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., p-toluidine, 2-amino benzoic acid)

-

Absolute Ethanol

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add an equimolar amount of the desired primary amine.

-

Stir the reaction mixture at room temperature for 1-2 hours or reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The purified Schiff base is then dried in a desiccator over anhydrous CaCl2.[1]

Characterization: The synthesized Schiff base should be characterized by standard analytical techniques, including:

-

Melting Point Determination

-

Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the formation of the imine bond (C=N stretch typically appears around 1600-1660 cm⁻¹).[2]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the chemical structure.[2]

-

Mass Spectrometry to determine the molecular weight.[1]

Protocol 2: Synthesis of a Metal Complex of a this compound-derived Schiff Base

This protocol outlines the synthesis of a transition metal complex of a pre-synthesized Schiff base.

Materials:

-

Synthesized Schiff base ligand

-

Metal salt (e.g., MnCl₂, CoCl₂, CuCl₂, ZnCl₂)

-

Ethanol

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Prepare a hot ethanolic solution of the Schiff base ligand (1 equivalent).

-

In a separate flask, prepare a hot ethanolic solution of the respective metal chloride (1 equivalent).

-

Add the hot metal salt solution to the hot ligand solution with continuous stirring.

-

Reflux the resulting reaction mixture for 5-6 hours.[2]

-

After refluxing, cool the mixture in an ice bath to facilitate the precipitation of the metal complex.

-

Collect the colored solid precipitate by filtration.

-

Wash the product thoroughly with ethanol and dry it in a hot air oven.[2]

Characterization: The synthesized metal complexes should be characterized by:

-

Elemental Analysis (C, H, N)

-

FTIR Spectroscopy to observe the shift in the C=N stretching frequency upon coordination with the metal ion.

-

UV-Visible Spectroscopy

-

Magnetic Susceptibility Measurements

-

Thermal Analysis (TGA/DSC)

Data Presentation

The following tables summarize the quantitative data on the synthesis and biological activity of Schiff bases derived from ethoxy-substituted salicylaldehydes.

Table 1: Synthesis and Characterization of a Schiff Base from 3-Ethoxy Salicylaldehyde and p-Toluidine. [2]

| Compound | Yield (%) | Color | M.P. (°C) |

| 2-((p-tolylimino)methyl)-6-ethoxyphenol (EST-L) | 74 | Yellow | - |

Table 2: Antibacterial Activity of a Schiff Base from 3-Ethoxy Salicylaldehyde and its Metal Complexes (Zone of Inhibition in mm). [2]

| Compound | E. coli | S. aureus |

| EST-L | - | - |

| [Mn(EST)₂(H₂O)₂] | 15 | 13 |

| [Co(EST)₂(H₂O)₂] | 12 | 16 |

| [Cu(EST)₂(H₂O)₂] | 18 | 16 |

| [Zn(EST)(Cl)(H₂O)] | 14 | 12 |

| Streptomycin (Standard) | 20 | 18 |

Table 3: Antifungal Activity of a Schiff Base from 3-Ethoxy Salicylaldehyde and its Metal Complexes (Zone of Inhibition in mm). [1]

| Compound | Aspergillus niger | Fusarium oxysporum |

| ETSAN (Schiff Base) | 12 | 10 |

| [Ni(ETSAN)₂(H₂O)₂] | 18 | 16 |

| [Co(ETSAN)₂(H₂O)₂] | 16 | 14 |

| [Cu(ETSAN)₂(H₂O)₂] | 20 | 18 |

| [Zn(ETSAN)₂(H₂O)₂] | 14 | 12 |

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of Schiff bases and a potential signaling pathway implicated in their anticancer activity.

References

Application Notes and Protocols for the Formation of Metal Complexes with 5-Ethoxy-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-hydroxybenzaldehyde is a valuable precursor in coordination chemistry, primarily utilized in the synthesis of Schiff base ligands. The condensation of its aldehyde group with a primary amine yields a Schiff base, which, in conjunction with the adjacent hydroxyl group, provides an excellent bidentate chelation site for various metal ions. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.[1][2] The ethoxy substituent on the benzene ring can modulate the lipophilicity and electronic properties of the ligand, thereby influencing the stability and biological activity of the final metal complex.

This document provides a detailed protocol for the synthesis of a Schiff base ligand derived from this compound and aniline, followed by its complexation with transition metal ions such as Copper(II), Cobalt(II), and Zinc(II).

Applications in Research and Drug Development

Schiff base metal complexes are a versatile class of compounds with a wide range of potential applications:

-

Anticancer Agents: Many Schiff base metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The chelation of the metal ion can enhance the anticancer properties of the organic ligand. Studies on analogous complexes have shown promising results, with some cobalt complexes exhibiting higher cytotoxic activity than other metal complexes and the free Schiff base ligand.[1]

-

Antimicrobial Agents: The imine group in Schiff bases is crucial for their biological activity.[3] Metal chelation often enhances the antimicrobial efficacy against both bacteria and fungi.

-

Catalysis: Schiff base metal complexes are also explored for their catalytic activity in various organic transformations.

-

Chemosensors: The ability of the azomethine nitrogen and the hydroxyl oxygen to coordinate with metal ions makes these ligands suitable for the development of chemosensors for specific metal ion detection.

Experimental Protocols

The formation of metal complexes with this compound is a two-step process:

-

Synthesis of the Schiff Base Ligand.

-

Synthesis of the Metal Complex.

Protocol 1: Synthesis of (E)-2-((phenylimino)methyl)-4-ethoxyphenol (Schiff Base Ligand)

This protocol describes the synthesis of the Schiff base ligand from this compound and aniline.

Materials:

-

This compound (C₉H₁₀O₃, MW: 166.17 g/mol )

-

Aniline (C₆H₅NH₂, MW: 93.13 g/mol )

-

Absolute Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.66 g (0.01 mol) of this compound in 20 mL of hot absolute ethanol.

-

In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 10 mL of absolute ethanol.

-

Slowly add the ethanolic solution of aniline to the stirred solution of this compound.

-

A yellow precipitate may start to form.

-

Attach a reflux condenser to the flask and reflux the reaction mixture with continuous stirring for 3-4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol outlines a general method for the synthesis of metal(II) complexes using the Schiff base ligand prepared in Protocol 1. The procedure is described for Copper(II), Cobalt(II), and Zinc(II) chlorides.

Materials:

-

(E)-2-((phenylimino)methyl)-4-ethoxyphenol (Schiff base ligand from Protocol 1)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Zinc(II) chloride (ZnCl₂)

-

Absolute Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve 2.41 g (0.01 mol) of the Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 0.005 mol of the respective metal(II) salt in 20 mL of absolute ethanol (e.g., 0.85 g of CuCl₂·2H₂O, 1.19 g of CoCl₂·6H₂O, or 0.68 g of ZnCl₂).

-

Add the metal salt solution dropwise to the hot, stirred solution of the Schiff base ligand. A 2:1 ligand-to-metal molar ratio is used here.

-

A change in color and the formation of a precipitate are typically observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-5 hours.

-

After cooling to room temperature, collect the solid metal complex by vacuum filtration.

-

Wash the product with ethanol to remove any unreacted ligand and metal salt.

-

Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical characterization data for the Schiff base ligand and its metal complexes, based on expected outcomes and data from analogous compounds.

Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Yield (%) | Melting Point (°C) |

| Ligand (L) | C₁₅H₁₅NO₂ | 241.29 | Yellow | ~85 | >150 |

| [Cu(L)₂] | C₃₀H₂₈CuN₂O₄ | 544.11 | Green | ~70 | >250 |

| [Co(L)₂] | C₃₀H₂₈CoN₂O₄ | 540.50 | Brown | ~75 | >250 |

| [Zn(L)₂] | C₃₀H₂₈N₂O₄Zn | 546.95 | Light Yellow | ~80 | >250 |

Note: L = (E)-2-((phenylimino)methyl)-4-ethoxyphenol. Yields and melting points are estimates based on similar reported syntheses.

Table 2: Key Infrared Spectral Data (cm⁻¹) for the Ligand and Metal Complexes

| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |

| Ligand (L) | ~3400 (broad) | ~1620 | ~1280 | - | - |

| [Cu(L)₂] | - | ~1605 | ~1300 | ~520 | ~450 |

| [Co(L)₂] | - | ~1600 | ~1305 | ~515 | ~445 |

| [Zn(L)₂] | - | ~1610 | ~1295 | ~525 | ~455 |

Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) and ν(C-O) bands upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.

Table 3: ¹H NMR Spectral Data (δ, ppm) for the Ligand and Diamagnetic Zn(II) Complex

| Compound | -OH (phenolic) | -CH=N (azomethine) | Aromatic Protons | -O-CH₂- (ethoxy) | -CH₃ (ethoxy) |

| Ligand (L) | ~13.0 (s) | ~8.5 (s) | 6.8 - 7.5 (m) | ~4.1 (q) | ~1.4 (t) |

| [Zn(L)₂] | - | ~8.7 (s) | 6.9 - 7.8 (m) | ~4.1 (q) | ~1.4 (t) |

Note: The absence of the phenolic -OH proton signal in the complex confirms deprotonation and coordination. Shifts in the azomethine and aromatic proton signals are also indicative of complex formation. Data is presented for CDCl₃ or DMSO-d₆ solutions.

Visualizations

Experimental Workflow: Synthesis of Schiff Base and Metal Complexes

Caption: Workflow for the synthesis of the Schiff base and its metal complexes.

Coordination of the Schiff Base Ligand to a Metal(II) Ion

Caption: Chelation of a metal(II) ion by the bidentate Schiff base ligand.

References

Application Notes and Protocols: 5-Ethoxy-2-hydroxybenzaldehyde as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-ethoxy-2-hydroxybenzaldehyde as a key precursor. The resulting Schiff bases, coumarins, and chalcones are classes of compounds with significant potential in drug discovery and materials science, exhibiting a wide range of biological activities.

Introduction

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a reactive aldehyde group and a nucleophilic hydroxyl group, with an additional ethoxy substituent influencing the electronic properties of the aromatic ring. This unique combination allows for its facile conversion into a diverse array of heterocyclic scaffolds. This document outlines the synthesis, characterization, and potential applications of three major classes of heterocyclic compounds derived from this precursor: Schiff bases, coumarins, and chalcones.

Synthesis of Heterocyclic Compounds from this compound

The following sections provide detailed protocols for the synthesis of Schiff bases, coumarins, and chalcones.

Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[1] They are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

-

To this solution, add an equimolar amount of aniline.

-

Add a few drops of glacial acetic acid as a catalyst.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water to precipitate the Schiff base.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the purified Schiff base in a desiccator.

-

Characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Reaction Workflow for Schiff Base Synthesis

Figure 1. General workflow for the synthesis of Schiff bases.

Coumarins